Q2XV9Xhy8D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane (Q2XV9Xhy8D) is an organic molecule with the molecular formula C10H12O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane typically involves the reaction of 3-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles such as amines , thiols , and alcohols can be used under mild conditions to open the oxirane ring
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted ethers: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane: is similar to other oxirane-containing compounds such as and .
Glycidyl ethers: These compounds also contain an oxirane ring and are used in similar applications.
Epoxides: A broader class of compounds that include oxirane rings and are widely used in organic synthesis .
Eigenschaften
CAS-Nummer |
250778-97-3 |
---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2S)-2-[(3-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
UCGYCLBMTBEQQM-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=CC=C1)OC[C@@H]2CO2 |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.